3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The bromine and chlorine substituents at positions 3 and 7, respectively, confer distinct electronic and steric properties to the molecule. This compound belongs to the 1,2,4-triazolo[4,3-a]pyridine family, a scaffold widely explored in medicinal and agrochemical research due to its versatility in derivatization and bioactivity .
Properties
IUPAC Name |
3-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-9-5-3-4(8)1-2-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOQUOMASHFRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783979-27-0 | |
| Record name | 3-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted derivatives, while oxidation can produce triazolopyridine N-oxides .
Scientific Research Applications
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with bromine and chlorine substituents on the triazolo[4,3-a]pyridine ring system. It has applications in medicinal chemistry, material science, and biological studies.
Scientific Research Applications
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine is explored as a potential scaffold for developing new drugs, particularly for its antimicrobial and anticancer properties. The compound is also investigated for its electronic properties, making it a candidate for organic semiconductors and other electronic materials. It is also used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Medicinal Chemistry
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine has potential biological activities, which has caused it to garner attention in medicinal chemistry. Research indicates that the compound exhibits significant antimicrobial activity against various pathogens and has been explored as a scaffold for developing anticancer agents due to its ability to modulate cell signaling pathways involved in tumor growth.
Material Science
The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies
It is used in studies to understand its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This interaction is crucial in pathways related to inflammation and cancer progression.
Inhibition of Phosphodiesterase Enzymes
A study focused on the design and synthesis of derivatives based on 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine indicated its potential as a phosphodiesterase (PDE) inhibitor. The compound was shown to enhance cyclic AMP levels in immune cells, suggesting a role in anti-inflammatory responses.
Antichlamydial Activity
Another investigation highlighted the compound's selective activity against Chlamydia species. The findings demonstrated that derivatives of triazolo-pyridine compounds could outperform traditional treatments in terms of efficacy without significant toxicity to host cells.
Chemical Reactions
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties. Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and influence binding in biological targets. Bromine at position 3 (vs. methyl in 6-bromo-3-methyl analog) may reduce steric hindrance, improving interaction with enzymes like Fusarium oxysporum targets .
- Positional Effects: Chlorine at position 7 (as in the target compound) vs.
Antifungal Activity
Triazolo[4,3-a]pyridines with hydrazone moieties exhibit significant antifungal activity. For example, derivatives evaluated against Botrytis cinerea showed >60% inhibition at 100 μg/mL. The presence of halogens (Br/Cl) correlates with enhanced activity due to increased electrophilicity .
Herbicidal Activity
Liu et al. (2015) reported herbicidal activity in triazolo[4,3-a]pyridines with IC₅₀ values <10 μM against Echinochloa crus-galli. Substituents like Cl or Br at position 3 improved activity, suggesting the target compound could be a candidate for agrochemical development .
Biological Activity
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications supported by relevant research findings.
Chemical Structure:
- Molecular Formula: CHBrClN
- Molecular Weight: 232.46 g/mol
- CAS Number: 1783979-27-0
The synthesis of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of precursors such as 3-amino-5-bromo-2-chloropyridine with sodium azide under reflux conditions. This method allows for the formation of the triazole ring efficiently while ensuring high yields and purity essential for biological studies.
The biological activity of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This interaction is crucial in pathways related to inflammation and cancer progression .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Chlamydia species and has shown promising results comparable to traditional antibiotics like penicillin . Additionally, it has been explored as a scaffold for developing anticancer agents due to its ability to modulate cell signaling pathways involved in tumor growth .
Case Studies
-
Inhibition of Phosphodiesterase Enzymes:
A study focused on the design and synthesis of derivatives based on 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine indicated its potential as a phosphodiesterase (PDE) inhibitor. The compound was shown to enhance cyclic AMP levels in immune cells, suggesting a role in anti-inflammatory responses . -
Antichlamydial Activity:
Another investigation highlighted the compound's selective activity against Chlamydia species. The findings demonstrated that derivatives of triazolo-pyridine compounds could outperform traditional treatments in terms of efficacy without significant toxicity to host cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine | Bromine and chlorine substituents | Antimicrobial and anticancer |
| 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine | Similar halogen substitutions | Moderate antimicrobial |
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | Hydroxyl group instead of halogens | Lower potency against pathogens |
The unique substitution pattern of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine grants it distinct electronic properties that enhance its interaction with biological targets compared to similar compounds. This specificity is crucial for its application in drug design aimed at targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
